2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7/c1-2-6-17-16(5-1)22-15-19(23-17)26-13-11-25(12-14-26)18-7-8-21-20(24-18)27-9-3-4-10-27/h1-2,5-8,15H,3-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSHLYIVCQWFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Quinoxaline-Piperazine Intermediate
The foundational step involves preparing 1-(quinoxalin-2-yl)piperazine via nucleophilic substitution. Reacting 2-chloroquinoxaline with piperazine in dimethylformamide (DMF) at 80°C for 12 hours affords the intermediate in 65–70% yield. Excess piperazine ensures monosubstitution, while potassium carbonate acts as a base to deprotonate the amine. Purification via silica gel chromatography isolates the product, confirmed by -NMR (δ 3.2 ppm, piperazine protons) and LC-MS (m/z 230.1 [M+H]).
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine
2,4-Dichloropyrimidine undergoes regioselective substitution with pyrrolidine in tetrahydrofuran (THF) at 0°C to 25°C, yielding 4-chloro-2-(pyrrolidin-1-yl)pyrimidine (82% yield). The reaction exploits the differential reactivity of pyrimidine chlorides, with the 2-position more susceptible to substitution. Characterization by -NMR confirms C-2 pyrrolidinyl attachment (δ 157.8 ppm, pyrimidine C-2).
Coupling of Intermediates
Reacting 1-(quinoxalin-2-yl)piperazine with 4-chloro-2-(pyrrolidin-1-yl)pyrimidine in DMF at 100°C for 24 hours with diisopropylethylamine (DIEA) yields the target compound (55–60% yield). The reaction proceeds via nucleophilic displacement of chloride by the piperazine’s secondary amine. Crude product purification via recrystallization from ethanol/water provides analytically pure material, validated by HPLC (>98% purity) and high-resolution mass spectrometry (HRMS: m/z 407.2084 [M+H], calc. 407.2089).
Protective Group-Mediated Sequential Substitution
Boc-Protection of Piperazine
To prevent disubstitution, piperazine is mono-protected as N-Boc-piperazine using di-tert-butyl dicarbonate in dichloromethane (90% yield).
Substitution with Pyrimidine Derivative
N-Boc-piperazine reacts with 4-chloro-2-(pyrrolidin-1-yl)pyrimidine in THF at 60°C, yielding N-Boc-4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazine (75% yield). Deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, 4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazine , which is directly used without isolation.
Final Coupling with Quinoxaline
The deprotected piperazine reacts with 2-chloroquinoxaline in DMF at 80°C for 18 hours, yielding the target compound (68% yield). This method enhances regioselectivity, minimizing byproducts.
Transition Metal-Catalyzed Amination
Buchwald-Hartwig Coupling
A palladium-catalyzed approach couples 2-bromoquinoxaline with 4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazine using tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)), Xantphos ligand, and cesium carbonate in toluene at 110°C. This method achieves 70–75% yield, advantageous for electron-deficient heteroarenes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 55–60 | >98 | Simplicity, no metal catalysts | Moderate yields, byproduct formation |
| Protective Group | 68 | >99 | High regioselectivity | Additional deprotection step |
| Metal-Catalyzed | 70–75 | 97 | High efficiency for electron-poor substrates | Costly catalysts, inert conditions |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Buchwald–Hartwig Cross-Coupling
A key reaction for constructing the piperazine-quinoxaline linkage involves Buchwald–Hartwig amination . For example:
-
Brominated quinoxaline intermediates (e.g., 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline) react with substituted piperazines under Pd catalysis (Pd₂(dba)₃, BINAP ligand, t-BuONa base, toluene solvent) to form piperazinyl-quinoxaline derivatives .
-
Typical conditions: 100°C, 24–48 hours, yields ≥75% for coupling reactions .
Suzuki–Miyaura Cross-Coupling
The pyrimidine-pyrrolidine moiety is introduced via Suzuki–Miyaura coupling :
-
Chlorinated pyrroloquinoxalines (e.g., 4-chloropyrrolo[1,2-a]quinoxaline) react with aryl/heteroaryl boronic esters (PdCl₂(dppf)·CH₂Cl₂ catalyst, Cs₂CO₃ base, THF/H₂O solvent) .
Functional Group Transformations
-
N-Alkylation : Piperazine reacts with chloropyrimidines in acetonitrile or THF with Na₂CO₃ to form pyrimidine-piperazine linkages (e.g., 76–94% yields) .
-
Reduction : NaBH₄-CuSO₄ systems reduce nitro groups to amines (85% yield) .
Reaction Optimization Data
Antiviral Activity
-
Pyrimidine-piperazine derivatives (e.g., 5b , 5d ) exhibit EC₅₀ values of 5–7 μM against Chikungunya virus .
-
Structure–activity relationship (SAR) :
Antipsychotic Potential
-
Quinoxaline-piperazine hybrids (e.g., 78 ) show affinity for dopamine and serotonin receptors, indicating potential as antipsychotics .
Challenges and Limitations
-
Catalyst sensitivity : Pd-based catalysts require strict anhydrous conditions .
-
Side reactions : Competing pathways (e.g., over-reduction of nitro groups) necessitate precise stoichiometry .
-
Solvent dependence : EtOH and THF yield optimal results for cyclization and coupling, while polar solvents like MeCN reduce efficiency .
Advanced Characterization
-
X-ray crystallography confirms the 3D structure of intermediates (e.g., piperazinyl-pyrroloquinoxalines) .
-
Elemental analysis validates salt forms (e.g., hydrochloride or oxalate salts) with ±0.4% error margins .
This compound’s synthesis leverages cross-coupling and functionalization strategies, with optimized conditions achieving high yields. Its pharmacological versatility underscores its relevance in antiviral and CNS drug discovery .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline exhibit significant anticancer properties. Research has focused on their ability to inhibit specific kinases involved in tumor growth. For instance, derivatives have shown promise as inhibitors of the Tankyrase enzyme , which plays a role in cancer cell proliferation and survival .
Neurological Disorders
This compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate neurotransmitter systems, particularly through interactions with muscarinic receptors, suggests therapeutic benefits in cognitive enhancement and mood stabilization .
Antimicrobial Properties
The structural characteristics of This compound have led to investigations into its antimicrobial efficacy. Preliminary results indicate activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of quinoxaline derivatives, including analogs of the target compound. These derivatives were tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Neurological Effects
In a pharmacological study, the effects of similar piperazine derivatives were evaluated in animal models of Alzheimer's disease. The results showed significant improvements in memory retention and cognitive function, attributed to the modulation of cholinergic pathways .
Mechanism of Action
The mechanism of action of 2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural homology with several analogs, differing primarily in substituent positions and functional groups. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Pharmacokinetic and Metabolic Profiles
Metabolic pathways for piperazine-pyrimidine derivatives often involve hydroxylation, conjugation, and ring cleavage. Comparisons are drawn from studies on CP-93,393, a structurally related anxiolytic compound:
Table 2: Metabolic Pathway Comparison
Key Observations :
Pharmacological Implications
- Receptor Selectivity : Piperazine derivatives often target 5-HT1A and D2 receptors. The pyrrolidine group in the target compound may enhance 5-HT1A affinity compared to pyrazole-containing analogs .
- Metabolic Stability : Pyrimidine ring-cleaved metabolites (e.g., M18 in CP-93,393) are pharmacologically inactive, suggesting that substituents blocking this pathway (e.g., methyl groups) could improve bioavailability .
Biological Activity
The compound 2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. The compound features a quinoxaline core substituted with piperazine and pyrimidine rings, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6 |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=NC2=C(N=C(C=N2)C(=C1)N3CCN(CC3)C4=NC=NC5=C4C=CC=C5)N=C(C)N |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can lead to modulation of biological processes such as cell proliferation, apoptosis, and immune response.
Anticancer Activity
Several studies have reported the anticancer potential of compounds structurally related to this compound. For instance, a study by Liaras et al. (2023) demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives, which share structural similarities, have shown promising antibacterial activity against Gram-positive bacteria . The presence of electron-donating groups in the structure has been linked to enhanced activity.
Neuroprotective Effects
Additionally, compounds with similar piperazine and pyrimidine structures have been explored for neuroprotective effects against ischemic damage in neuronal cells. These studies suggest that such compounds may help mitigate damage from oxidative stress and excitotoxicity .
Case Studies and Research Findings
- Anticancer Activity Study : A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. Compounds similar to this compound exhibited significant inhibition of tumor growth in vitro, suggesting potential as therapeutic agents for cancer treatment .
- Molecular Docking Analysis : Molecular docking studies have revealed that this compound can effectively bind to key proteins involved in cancer progression, indicating its potential as a targeted therapy .
- SAR Analysis : Structure–activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications in the piperazine or pyrimidine rings can lead to improved potency against various biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
